molecular formula C17H25N5O2 B6862703 (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone

(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6862703
M. Wt: 331.4 g/mol
InChI Key: RNBPKLCJNYMZAP-HIFRSBDPSA-N
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Description

The compound (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl and propan-2-yl groups, and a pyrrolidine ring substituted with a methoxy group and a triazole ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Pyrrole Ring Construction: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized via the reduction of a pyrrole derivative using a suitable reducing agent such as lithium aluminum hydride.

    Introduction of Triazole Group: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may occur at the triazole ring or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound may undergo substitution reactions, particularly at the methoxy group, using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole and pyrrolidine rings

    Reduction Products: Reduced derivatives of the triazole ring

    Substitution Products: Substituted derivatives at the methoxy group

Scientific Research Applications

Chemistry

In chemistry, (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the triazole ring suggests that it may exhibit antimicrobial or antifungal properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a versatile building block for the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or other cofactors, while the pyrrole and pyrrolidine rings may interact with hydrophobic pockets in proteins. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-hydroxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of (2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone lies in its combination of functional groups and stereochemistry. The presence of both the methoxy and triazole groups, along with the specific stereochemistry of the pyrrolidine ring, gives the compound unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-10(2)22-11(3)6-14(12(22)4)17(23)21-8-13(24-5)7-15(21)16-18-9-19-20-16/h6,9-10,13,15H,7-8H2,1-5H3,(H,18,19,20)/t13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBPKLCJNYMZAP-HIFRSBDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)N2CC(CC2C3=NC=NN3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)N2C[C@@H](C[C@H]2C3=NC=NN3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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